molecular formula C11H14N2O B12698505 3-(2-aminopropyl)-1H-indol-4-ol CAS No. 15066-09-8

3-(2-aminopropyl)-1H-indol-4-ol

Cat. No.: B12698505
CAS No.: 15066-09-8
M. Wt: 190.24 g/mol
InChI Key: BYMNOLWNRCZVLJ-UHFFFAOYSA-N
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Description

3-(2-aminopropyl)-1H-indol-4-ol is an organic compound belonging to the class of indole derivatives It is structurally characterized by an indole ring substituted with a 2-aminopropyl group at the third position and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminopropyl)-1H-indol-4-ol typically involves multiple steps. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions involving propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. The final product is obtained through a four-step reaction process . This method is noted for its environmental friendliness and high yield, making it suitable for industrial-scale production.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves careful control of reaction conditions to ensure high yield and purity. The use of safer reagents and environmentally friendly processes is emphasized to reduce production costs and improve safety .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminopropyl)-1H-indol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-aminopropyl)-1H-indol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-aminopropyl)-1H-indol-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. It acts as an agonist or antagonist at various receptor sites, influencing biological pathways and physiological responses. The compound’s effects are mediated through its binding to serotonin receptors, leading to changes in neurotransmitter release and signal transduction .

Comparison with Similar Compounds

3-(2-aminopropyl)-1H-indol-4-ol can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical and biological properties, highlighting the unique characteristics of this compound.

Properties

CAS No.

15066-09-8

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(2-aminopropyl)-1H-indol-4-ol

InChI

InChI=1S/C11H14N2O/c1-7(12)5-8-6-13-9-3-2-4-10(14)11(8)9/h2-4,6-7,13-14H,5,12H2,1H3

InChI Key

BYMNOLWNRCZVLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C(=CC=C2)O)N

Origin of Product

United States

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